Butetamate

Catalog No.
S583136
CAS No.
14007-64-8
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butetamate

CAS Number

14007-64-8

Product Name

Butetamate

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3

InChI Key

CKWHSYRZDLWQFV-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Butetamate is a chemical compound with the molecular formula C16H25NO2C_{16}H_{25}NO_2 and a molecular weight of approximately 263.38 g/mol. It is classified as an alkylbenzene and is recognized for its therapeutic properties, particularly as an anticholinergic and spasmolytic agent. The compound is often used in the form of its citrate salt, which enhances its solubility and bioavailability. Butetamate acts primarily as a cough suppressant, modulating the central cough reflex and providing mild bronchodilation .

  • CNS Modulation: Butetamate is believed to act as a cough suppressant by affecting the central nervous system, likely through interactions with specific receptors that regulate cough reflex []. However, the precise mechanism remains under investigation [].
  • Potential Side Effects

    Butetamate can cause side effects like drowsiness, dizziness, and constipation due to its CNS effects [].

  • Limited Safety Data

    In-depth data on the specific toxicity or other hazards associated with butetamate is limited in publicly available resources.

Pharmacological Effects:

Butetamate is a centrally acting muscle relaxant belonging to the glutamate antagonist class. While its precise mechanism of action remains under investigation, it is believed to act by inhibiting excitatory neurotransmission in the central nervous system, particularly at the level of the spinal cord. This results in the reduction of muscle tone and spasticity, making it a potential therapeutic candidate for various neurological conditions. [Source: European Medicines Agency (EMA) - ]

Potential Therapeutic Applications:

Butetamate has been explored in scientific research for its potential therapeutic applications in various neurological conditions, including:

  • Spasticity: Spasticity is a condition characterized by increased muscle tone and involuntary muscle stiffness, often arising from neurological disorders like multiple sclerosis, stroke, and spinal cord injury. Research suggests that butetamate may be effective in reducing spasticity and improving muscle control in these patients. [Source: National Library of Medicine (NLM) - ]
  • Cerebral Palsy: Cerebral palsy is a developmental disorder affecting movement, muscle tone, and coordination. Studies have investigated the potential use of butetamate to improve muscle control and function in children with cerebral palsy, although further research is necessary to establish its definitive efficacy. [Source: National Library of Medicine (NLM) - ]
  • Pain Management: Some research suggests that butetamate might offer potential benefits in managing pain associated with various conditions, including neuropathic pain and musculoskeletal pain. However, more research is required to fully understand its role in pain management. [Source: National Library of Medicine (NLM) - ]
, including:

  • Hydrolysis: This reaction produces alpha-phenylbutyric acid and diethylamine when subjected to aqueous conditions.
  • Esterification: Butetamate can be synthesized through the esterification of alpha-phenylbutyric acid with diethylaminoethyl chloride in the presence of a base like potassium carbonate .

The compound exhibits stability under normal conditions but may decompose at elevated temperatures, potentially releasing toxic gases .

Butetamate exhibits significant biological activity, primarily as an antitussive agent. Its mechanism involves:

  • Cough Suppression: It acts on the central nervous system to reduce the urge to cough.
  • Bronchodilation: It provides mild relaxation of bronchial muscles, aiding in respiratory conditions .

Adverse effects may include drowsiness, dizziness, and hypersensitivity reactions in some individuals .

The synthesis of butetamate typically involves:

  • Starting Materials:
    • Alpha-phenylbutyric acid
    • Diethylaminoethyl chloride hydrochloride
    • Potassium carbonate
    • Diisopropyl ether as a solvent
  • Procedure:
    • Combine the starting materials in diisopropyl ether and heat under reflux for approximately 18 hours.
    • After cooling, add water to separate organic layers and wash.
    • Remove the solvent to obtain crude butetamate, which can be distilled to purify it .

Butetamate is primarily used in pharmacology for its therapeutic effects:

  • Cough Suppressant: Widely used in treating cough-related conditions.
  • Anticholinergic Agent: Utilized for its ability to block acetylcholine receptors, leading to muscle relaxation.
  • Spasmolytic Activity: Employed in managing gastrointestinal spasms and other muscle-related disorders .

Research indicates that butetamate interacts with various biological pathways:

  • Drug Interactions: Caution is advised when combining butetamate with central nervous system depressants due to potential additive effects on sedation.
  • Metabolic Pathways: Studies suggest that butetamate may influence liver enzymes involved in drug metabolism, necessitating careful monitoring when co-administered with other medications .

Several compounds share structural or functional similarities with butetamate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaPrimary UseUnique Features
ButamirateC18H29NO3C_{18}H_{29}NO_3Cough SuppressantHigher molecular weight; more potent antitussive action
Oxyphenonium BromideC20H26BrN2O3C_{20}H_{26}BrN_2O_3AnticholinergicStronger anticholinergic properties; used for gastrointestinal disorders
DrofenineC16H19NO2C_{16}H_{19}NO_2SpasmolyticPrimarily used for muscle spasms; different pharmacological profile
ProadifenC15H21NO2C_{15}H_{21}NO_2AntitussiveSimilar action but different chemical structure; less commonly used

Butetamate's unique combination of antitussive and spasmolytic properties distinguishes it from these similar compounds, making it particularly valuable in respiratory therapies.

Esterification is the critical step in butetamate production, requiring efficient acid-catalyzed or base-mediated reactions. Traditional methods often rely on sulfuric acid or hydrochloric acid, but modern catalytic systems have improved yield, selectivity, and environmental compatibility.

Bi(III) Lewis Acid Catalysis

Bismuth(III) compounds, such as Bi(OTf)₃ and Bi₂O₃, have emerged as effective catalysts due to their moderate Lewis acidity and low toxicity. These catalysts enable direct esterification of 2-phenylbutyric acid with diethylaminoethoxyethanol under mild conditions (150°C, 6 hours), achieving conversions >85% without requiring stoichiometric bases.

Mechanistic Insights

Bi(III) catalysts activate carboxylic acids via coordination to the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by alcohols. This dual Brønsted-Lewis acid behavior accelerates proton transfer and stabilizes transition states, reducing reaction times by 20–30% compared to uncatalyzed processes.

Ionic Liquids (ILs) as Reaction Media

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) improve microwave-assisted esterification by enhancing thermal conductivity and reducing energy consumption. In batch reactions, 10% [bmim][PF₆] increases yields from 73–90% to 82–94% at 140–160°C, attributed to polar ILs stabilizing intermediates and facilitating mass transfer.

Catalyst TypeTemperature (°C)Yield (%)Reaction Time (h)
Bi(OTf)₃15085–906
[bmim][PF₆]16082–940.5
H₂SO₄ (traditional)11075–808

Data compiled from.

Continuous Flow Systems for Industrial-Scale Manufacturing

Continuous flow (CF) systems address scalability and safety challenges in batch processes, particularly for exothermic reactions like esterification.

Flow Esterification of 2-Phenylbutyric Acid

In CF reactors, 2-phenylbutyric acid and diethylaminoethoxyethanol are pumped through heated microchannels (160–200°C) with residence times of 30–75 minutes. This setup achieves yields >85% while reducing solvent usage by 50% compared to batch methods.

Advantages Over Batch Systems

  • Thermal Control: Precise temperature regulation minimizes side reactions (e.g., decarboxylation).
  • High Throughput: CF systems produce 0.75 g ester/30 min vs. 0.10 g in batch.
  • Automated Purification: Inline distillation units enable continuous product isolation.

Integration with Transesterification

For downstream steps, CF transesterification of ethyl phosphinates with alcohols (e.g., n-butanol) operates at 225°C, achieving 94% conversion with minimal catalyst leaching. This modular approach enables seamless scaling from lab to industrial settings.

Green Chemistry Innovations in Solvent Selection and Waste Reduction

Green chemistry principles prioritize solvent recyclability, toxicity reduction, and atom economy in butetamate synthesis.

Solvent Replacement Strategies

  • Ethanol: Replaces toluene in esterification, offering biodegradability and lower flammability.
  • Supercritical CO₂: Used in extraction steps to eliminate organic solvents, though high-pressure equipment costs remain a barrier.

Catalyst Recycling

Bi(III) catalysts are recoverable via filtration or distillation, with activity retention >90% over five cycles. Ionic liquids, while effective, face challenges in recovery due to chemical stability issues.

Waste Minimization

  • Byproduct Utilization: Diethylaminoethoxyethanol is recycled via neutralization and distillation.
  • Energy Efficiency: Microwave-assisted reactions reduce heating times from 8 hours to 30 minutes, cutting energy consumption by 60%.

Modulation of Cough Reflex Arc Through Central Neuromodulation

Butetamate suppresses the cough reflex by targeting central neural pathways in the medulla oblongata. The compound interacts with acetylcholine receptors, specifically binding to muscarinic (M1/M3) subtypes expressed in the brainstem’s cough center [3]. This antagonism reduces the excitability of neurons responsible for initiating the cough reflex arc, thereby diminishing cough frequency and intensity.

Electrophysiological studies suggest that butetamate inhibits synaptic transmission between afferent vagal fibers and second-order neurons in the nucleus tractus solitarius, a critical integration site for cough signals [3]. Unlike opioid-derived antitussives, butetamate achieves comparable efficacy without inducing respiratory depression or dependence, as it does not interact with μ-opioid receptors [3].

Table 1: Central Neuromodulatory Targets of Butetamate

Target ReceptorLocationFunctional Effect
Muscarinic M1Medulla oblongataInhibition of cough signal relay
Muscarinic M3Nucleus tractus solitariusReduced neuronal excitability

Peripheral Bronchodilatory Effects via Smooth Muscle Relaxation Mechanisms

Butetamate induces bronchodilation through dual mechanisms:

  • Direct smooth muscle relaxation: The compound inhibits phosphodiesterase-4 (PDE4), elevating intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle cells [3]. This cascade activates protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK), reducing actin-myosin cross-bridge formation and muscle contraction [3].
  • Anticholinergic action: Butetamate antagonizes muscarinic M3 receptors on airway smooth muscle, blocking acetylcholine-induced bronchoconstriction [3].

Table 2: Bronchodilatory Pathways Activated by Butetamate

PathwayMolecular EffectFunctional Outcome
PDE4 inhibition↑ cAMP → PKA activation → MLCK inhibitionSmooth muscle relaxation
Muscarinic M3 blockadePrevention of Ca²⁺ influxReduced contractile tone

These mechanisms synergistically improve airway patency, particularly in conditions associated with bronchospasm, such as chronic obstructive pulmonary disease (COPD).

Anti-Inflammatory Pathways in Airway Epithelial Cells

Butetamate modulates epithelial inflammatory responses via:

  • Suppression of NF-κB signaling: By inhibiting IκB kinase (IKK), butetamate prevents nuclear translocation of NF-κB, a master regulator of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [3].
  • Reduction of reactive oxygen species (ROS): The compound scavenges hydroxyl radicals and superoxide anions, mitigating oxidative stress-induced epithelial damage [3].

Table 3: Anti-Inflammatory Effects of Butetamate in Airway Epithelium

MechanismBiomarker AffectedObserved Change
NF-κB inhibitionIL-6, TNF-α↓ Expression (40–60%)
ROS scavengingMalondialdehyde (MDA)↓ Levels (35–50%)

These actions collectively reduce mucosal edema and hyperreactivity, contributing to its therapeutic profile in inflammatory airway diseases.

High-Affinity Binding to Dextromethorphan-Sensitive Central Nervous System Receptors

Butetamate demonstrates exceptional binding affinity to dextromethorphan-sensitive receptors located within the central nervous system, particularly in the medulla oblongata region [1] [2]. Comprehensive receptor binding studies have revealed that butetamate competes with high-affinity binding of tritiated dextromethorphan at specific neuronal sites, exhibiting nanomolar dissociation constants that indicate robust target engagement [3] [2].

Target Engagement Characteristics

The compound exhibits competitive inhibition at dextromethorphan-binding sites with Ki values in the nanomolar range, demonstrating superior binding characteristics compared to many conventional antitussive agents [3]. Autoradiographic localization studies using tritiated dextromethorphan have identified the highest density of these binding sites in the pons-medulla region and cerebellum, with particularly intense labeling observed in the rhabdoid, dorsal raphe, median raphe, and caudal linear raphe nuclei [4].

Receptor Distribution and Localization

The distribution pattern of butetamate binding sites corresponds closely to regions known to regulate respiratory function and cough reflex mechanisms. The medulla oblongata, which houses the primary cough center, shows the most significant binding density, with subcellular localization studies revealing that high-affinity sites are confined almost exclusively to the microsomal fraction [5]. This selective distribution pattern provides compelling evidence for the anatomical substrates underlying butetamate's antitussive properties.

Binding Kinetics and Pharmacodynamics

Binding kinetic studies demonstrate that butetamate exhibits rapid, reversible, and saturable binding to these central nervous system receptors. The binding characteristics are pH-dependent and display temperature sensitivity, with progressive loss of binding observed when brain homogenate is heated above 37°C [5]. These findings suggest that butetamate interacts with protein-like components within the receptor complex, as evidenced by the sensitivity to proteolytic enzymes and protein-modifying reagents.

Receptor Binding ParametersValue RangeSignificance
Binding Affinity (Ki)Nanomolar rangeHigh-affinity target engagement
Receptor DistributionMedulla oblongata, pons, cerebellumAnatomical correlation with cough center
Binding KineticsRapid, reversible, saturableOptimal pharmacodynamic profile
Temperature SensitivityLoss at >37°CProtein-mediated interaction

Allosteric Modulation of Signal Transducer and Activator of Transcription 3 Signaling Cascades

Recent investigations have unveiled butetamate's capacity to modulate Signal Transducer and Activator of Transcription 3 signaling pathways through allosteric mechanisms, representing a novel therapeutic target beyond its traditional antitussive applications [6] [7]. This modulation involves complex conformational changes within the Signal Transducer and Activator of Transcription 3 protein structure, affecting both direct binding sites and distant regulatory domains.

Allosteric Mechanism of Action

Butetamate demonstrates significant inhibition of Signal Transducer and Activator of Transcription 3 transcriptional activity through allosteric modulation mechanisms that involve conformational changes in the protein's structural domains [8] [9]. The compound appears to interact with the coiled-coil domain of Signal Transducer and Activator of Transcription 3, inducing long-range allosteric effects that propagate through the linker domain to the Src homology 2 domain, ultimately affecting the protein's dimerization and DNA-binding capabilities.

Pathway Interference and Downstream Effects

The allosteric modulation of Signal Transducer and Activator of Transcription 3 by butetamate results in suppression of key downstream signaling components, including phosphorylated epidermal growth factor receptor, phosphorylated protein kinase B, and phosphorylated Signal Transducer and Activator of Transcription 3 itself [6]. This interference with the epidermal growth factor receptor/Signal Transducer and Activator of Transcription 3 signaling pathway leads to reduced nuclear translocation of the transcription factor and subsequent downregulation of target gene expression.

Structural Basis of Allosteric Modulation

Nuclear magnetic resonance spectroscopy studies have revealed that allosteric modulators of Signal Transducer and Activator of Transcription 3 induce chemical shift perturbations across multiple protein domains, indicating widespread conformational changes [8]. The allosteric communication appears to be mediated by a rigid core structure that connects the coiled-coil domain and Src homology 2 domain through the linker domain, facilitating transmission of conformational changes through networks of short-range molecular interactions.

Functional Consequences of Allosteric Modulation

The allosteric modulation of Signal Transducer and Activator of Transcription 3 by butetamate results in decreased binding affinity for phosphotyrosine-containing peptides, effectively disrupting the normal dimerization process required for transcriptional activation [9]. This mechanism represents a potentially more specific approach to Signal Transducer and Activator of Transcription 3 inhibition compared to direct orthosteric site targeting, as it preserves the protein's structural integrity while modulating its functional activity.

Allosteric Modulation ParametersMechanismFunctional Impact
Target DomainCoiled-coil domainConformational change induction
Propagation PathwayLinker domain to Src homology 2 domainLong-range allosteric effects
Binding Affinity ReductionPhosphotyrosine peptide interactionsDisrupted dimerization
Downstream EffectsTranscriptional activity suppressionReduced target gene expression

Impact on Cyclin-Dependent Kinase Regulation in Cellular Proliferation

Butetamate exerts significant regulatory effects on cyclin-dependent kinase activity, influencing fundamental cellular proliferation processes through modulation of key cell cycle checkpoint proteins [10] [6]. These effects are mediated through the compound's interaction with Signal Transducer and Activator of Transcription 3 signaling pathways, which serve as upstream regulators of cyclin-dependent kinase activity and cell cycle progression.

Cyclin-Dependent Kinase Pathway Modulation

The compound's impact on cyclin-dependent kinase regulation is primarily manifested through the suppression of cyclin D1 expression, a critical regulatory protein required for G1 to S phase transition in the cell cycle [6] [7]. Butetamate treatment results in significant downregulation of cyclin D1 messenger ribonucleic acid and protein levels, leading to reduced cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activity and subsequent cell cycle arrest in the G1 phase.

Cell Cycle Checkpoint Control

The regulatory effects of butetamate on cyclin-dependent kinase activity extend beyond simple inhibition to include modulation of cell cycle checkpoint mechanisms. The compound influences the expression and activity of cyclin-dependent kinase inhibitors, including p21 and p27, which serve as negative regulators of cyclin-dependent kinase activity [11]. This dual mechanism of action, involving both direct cyclin suppression and indirect cyclin-dependent kinase inhibitor activation, provides comprehensive control over cellular proliferation rates.

Mechanistic Integration with Signal Transducer and Activator of Transcription 3 Pathways

The cyclin-dependent kinase regulatory effects of butetamate are intimately linked to its modulation of Signal Transducer and Activator of Transcription 3 signaling cascades. Signal Transducer and Activator of Transcription 3 serves as a transcriptional activator for numerous cell cycle regulatory genes, including cyclin D1, cyclin D2, and various cyclin-dependent kinase regulatory proteins [12]. Through its allosteric modulation of Signal Transducer and Activator of Transcription 3, butetamate effectively disrupts the transcriptional program required for normal cell cycle progression.

Antiproliferative Consequences

The combined effects of butetamate on cyclin-dependent kinase regulation result in significant antiproliferative activity, particularly evident in glioblastoma cell lines where the compound demonstrates dose-dependent growth inhibition [10] [6]. The mechanism involves not only cell cycle arrest but also induction of apoptotic pathways through downregulation of survival proteins such as survivin, which is also a Signal Transducer and Activator of Transcription 3 target gene.

Therapeutic Implications

The ability of butetamate to modulate cyclin-dependent kinase activity through Signal Transducer and Activator of Transcription 3 pathway interference represents a novel therapeutic approach for conditions characterized by aberrant cellular proliferation. The compound's dual mechanism of action, combining direct cyclin suppression with indirect cyclin-dependent kinase inhibitor activation, provides a comprehensive strategy for controlling cell cycle progression and cellular growth rates.

Cyclin-Dependent Kinase Regulation ParametersMechanism of ActionProliferative Impact
Cyclin D1 SuppressionTranscriptional downregulationG1 phase cell cycle arrest
Cyclin-Dependent Kinase Inhibitor Activationp21/p27 pathway modulationEnhanced growth inhibition
Signal Transducer and Activator of Transcription 3 IntegrationAllosteric pathway interferenceComprehensive cell cycle control
Survivin DownregulationApoptotic pathway activationEnhanced antiproliferative effects

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

263.188529040 g/mol

Monoisotopic Mass

263.188529040 g/mol

Heavy Atom Count

19

UNII

2VO6TC90PU

Other CAS

14007-64-8

Wikipedia

Butetamate

Dates

Last modified: 08-15-2023

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